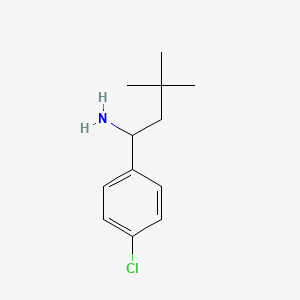
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine
説明
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, also known as 4-Chloro-N,N-dimethyl-benzeneethanamine or 4-Chloro-α,α-dimethylbenzeneethanamine, is an organic compound with a molecular formula of C9H13ClN. It is a colorless solid that is soluble in water and has characteristic amine odor. 4-Chloro-N,N-dimethyl-benzeneethanamine is used in a variety of scientific applications, including as a reagent for synthesis, as a catalyst for biochemical reactions, and as a probe for mechanistic studies.
科学的研究の応用
Environmental Fate and Biodegradation
The environmental fate and biodegradation of organic pollutants, including compounds similar in structure to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, have been a subject of research. Studies have shown that isomeric composition, such as that found in DDT and its metabolites, can significantly influence environmental processes like biotransformation or transfer between compartments. Research has highlighted the importance of understanding how these compounds degrade in the environment and their potential shifts in isomer ratios, which could provide insights into the environmental behavior of this compound (Ricking & Schwarzbauer, 2012).
Synthetic Routes and Structural Insights
Investigations into the synthetic routes and structural properties of novel compounds, including those related to this compound, have revealed diverse product outcomes based on reactant types and conditions. Such research provides valuable insights into the synthesis and potential applications of various organic compounds in pharmaceuticals and other industries. The reaction of chloral with substituted anilines to produce specific imines and the subsequent formation of other compounds through these intermediates have been extensively studied, offering a basis for understanding the chemical behavior and applications of this compound derivatives (Issac & Tierney, 1996).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines similar to this compound, via advanced oxidation processes (AOPs) has been studied for environmental remediation. These processes can effectively mineralize nitrogen-containing compounds, improving the efficacy of water treatment schemes. Understanding the reaction mechanisms and effects of various process parameters on the degradation efficiency can provide pathways for the effective removal of such pollutants from the environment (Bhat & Gogate, 2021).
Reductive Amination Techniques
Reductive amination techniques, involving the reaction of aldehydes or ketones with amines in the presence of reducing agents, play a critical role in synthesizing primary, secondary, and tertiary alkyl amines. These methods are essential for producing key functional groups in pharmaceuticals, agrochemicals, and materials. The study of reductive amination employing hydrogen as a reducing agent, for instance, highlights the importance of such reactions in the large-scale production of compounds, potentially including this compound and its derivatives (Irrgang & Kempe, 2020).
作用機序
Target of Action
The primary target of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
This compound acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of this compound affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to downstream effects such as increased alertness and reduced excessive daytime sleepiness .
Pharmacokinetics
This compound is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The maximum concentrations are typically reached approximately 3 hours following administration .
Result of Action
The molecular and cellular effects of this compound’s action include increased activity of histaminergic neurons and enhanced signaling of other neurotransmitters in the brain . This results in increased wakefulness and reduced excessive daytime sleepiness .
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the isoprenoid pathway, such as gibberellin synthesis enzymes. By inhibiting gibberellin synthesis, this compound increases the levels of cytokinins and abscisic acid, leading to changes in plant growth and stress responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it affects the levels of important hormones such as gibberellins, cytokinins, and abscisic acid, thereby altering growth patterns and stress responses . Additionally, it has been observed to impact the photosynthetic machinery by enhancing antioxidant activities and maintaining relative water content in leaves .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific enzymes and inhibiting their activity. For instance, it inhibits gibberellin synthesis enzymes, leading to an accumulation of precursors in the terpenoid pathway and increased production of abscisic acid . This inhibition results in reduced stem elongation and enhanced stress tolerance in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, such as prolonged inhibition of gibberellin synthesis and continued enhancement of antioxidant activities . These effects are crucial for understanding the potential long-term applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to positively influence growth and stress responses without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as reduced cell viability and impaired metabolic functions . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the isoprenoid pathway. It interacts with enzymes such as gibberellin synthesis enzymes and affects the levels of key metabolites like cytokinins and abscisic acid . These interactions influence metabolic flux and the overall metabolic balance within cells . Understanding these pathways is crucial for elucidating the broader biochemical implications of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be absorbed efficiently when applied to the growing medium, leading to its distribution throughout the plant . It accumulates in specific tissues, such as leaves, where it exerts its biochemical effects . Understanding the transport mechanisms is essential for optimizing the application of this compound in various settings.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound is known to localize in the cytoplasm and interact with enzymes involved in the isoprenoid pathway . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.
特性
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVXVVHOKQXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019462-15-7 | |
| Record name | 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



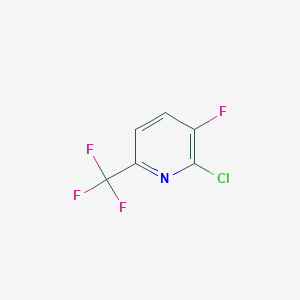
![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)


![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
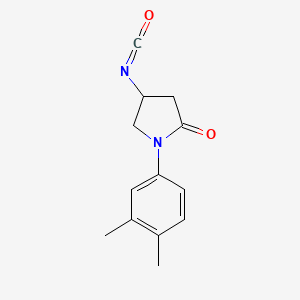
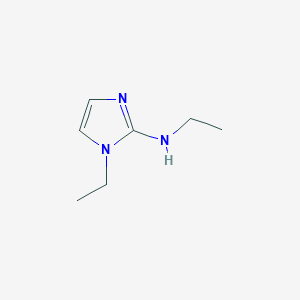
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)
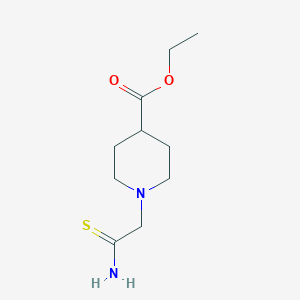
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)
![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)
![1-[(6-Oxo-1,6-dihydropyridazin-3-YL)carbonyl]piperidine-2-carboxylic acid](/img/structure/B1420086.png)
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)
